

# Glucosamine Supplementation and Serum Cholesterol: A Comparative Guide Based on Clinical Trial Evidence

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## Compound of Interest

Compound Name: *Glucosamine Cholesterol*

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The impact of glucosamine supplementation on serum cholesterol levels remains a subject of scientific discussion. While primarily used for osteoarthritis management, its potential effects on lipid profiles are a crucial consideration for patient safety and drug development. This guide provides a comparative analysis of findings from key clinical trials, offering a detailed look at the available quantitative data and experimental methodologies.

## Quantitative Data Summary from Clinical Trials

The evidence from randomized controlled trials (RCTs) investigating the effect of glucosamine on serum cholesterol is varied, with most rigorous studies indicating no significant adverse effects. The table below summarizes the results from key placebo-controlled trials.

Study / Meta-Analyses	Participant Group	Glucosamine Dosage & Formula tion	Study Duration	Change in Total Cholesterol	Change in LDL-C	Change in HDL-C	Change in Triglycerides
Østergaard et al. (2007)[1][2]	66 patients (>40 years) with chronic joint pain.	1500 mg/day (Glucosamine Sulfate)	3 months	Not significant vs. placebo	Not significant vs. placebo	Not significant vs. placebo	Not significant vs. placebo
Eggertsen et al. (2012)[3][4]	34 patients on stable statin therapy (simvastatin or atorvastatin).	1250 mg/day (Glucosamine)	4 weeks	No significant change	No significant change	No significant change	No significant change
Albert et al. (2007)[5]	12 diabetic subjects with low HDL-C.	1500 mg/day (Glucosamine)	2 weeks	Stable vs. placebo	Not reported	No significant effect vs. placebo	Not reported
General Reviews	Reviews of past studies note inconclusive findings but tend	N/A	N/A	Inconclusive	Inconclusive	Inconclusive	Inconclusive

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glucosam  
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sulfate  
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increase  
cholester  
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[\[6\]](#)[\[7\]](#)

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Note: "Not significant vs. placebo" indicates that the changes observed in the glucosamine group were not statistically different from those in the placebo group.

## Experimental Protocols of Key Trials

Understanding the methodology of these trials is critical for interpreting their findings. Below are the detailed protocols for two of the cited studies.

### Protocol: Østergaard et al. (2007)

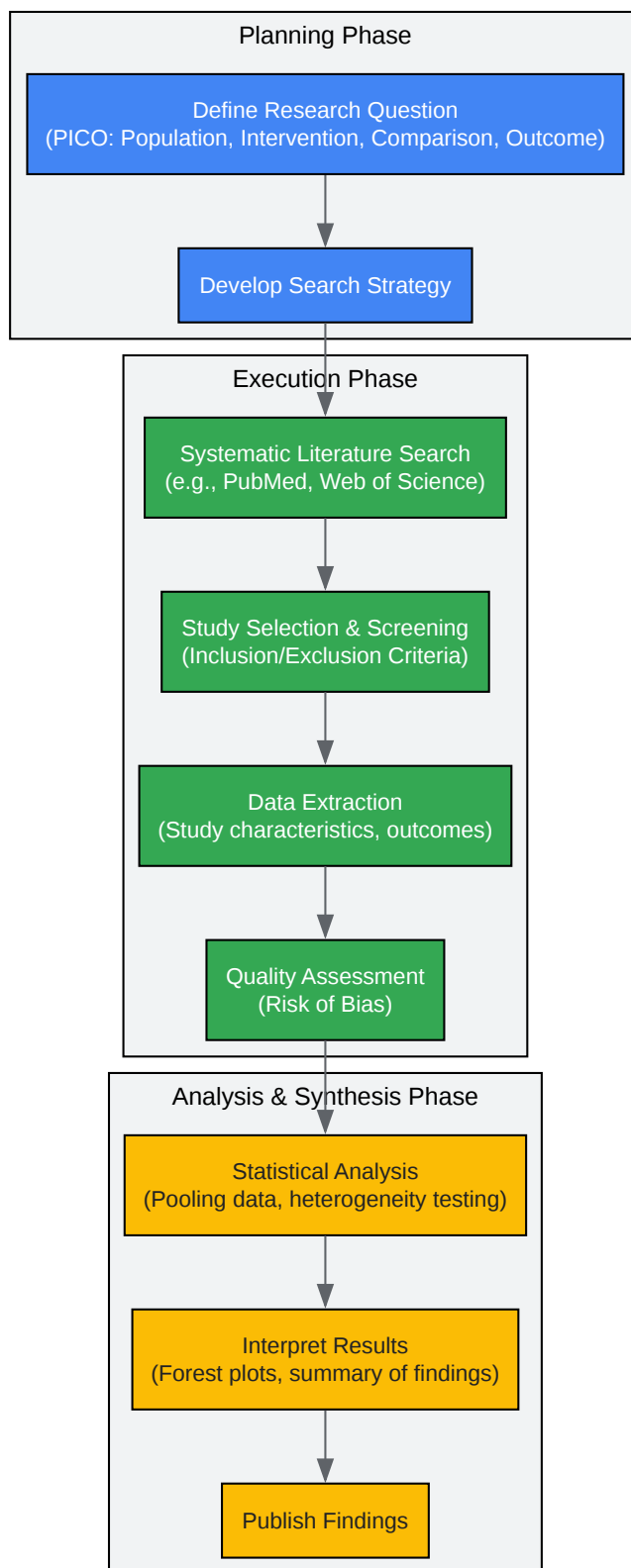
- Study Design: A 3-month, randomized, double-blind, placebo-controlled clinical trial with parallel groups.[\[1\]](#)[\[2\]](#)
- Participants: The study included 66 patients over the age of 40 who had been experiencing joint pain for a long duration.[\[1\]](#)[\[2\]](#)
- Intervention: Patients were randomly assigned to receive either 1500 mg of glucosamine sulphate per day or a matching placebo.[\[1\]](#)[\[2\]](#)
- Outcome Measures: The primary outcomes were the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in fasting blood samples.[\[1\]](#)[\[2\]](#) Safety and side effects were monitored as secondary outcomes.
- Data Analysis: Statistical analyses were performed to compare the changes in lipid profiles between the glucosamine and placebo groups over the 3-month period.[\[2\]](#)

## Protocol: Eggertsen et al. (2012)

- Study Design: A controlled, randomized, open-label, crossover pharmacodynamic study.[4]
- Participants: The trial enrolled 34 patients from primary care centers who had been on a stable dose of either simvastatin (n=21) or atorvastatin (n=13) for at least three months.[4]
- Intervention: The study involved a 4-week run-in period, followed by two 4-week treatment periods. Patients were randomized to receive either glucosamine (625 mg twice daily) or a multivitamin tablet (control) in a crossover fashion.[4]
- Outcome Measures: The primary endpoints were the differences in fasting levels of total cholesterol, s-HDL, s-LDL, and s-triglycerides between the active treatment and control periods.[4]
- Data Analysis: T-tests for paired samples were used to analyze the differences in lipid values at the end of each 4-week treatment period.[4]

## Visualizing Methodologies and Pathways

To further clarify the processes and potential mechanisms, the following diagrams are provided.



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- To cite this document: BenchChem. [Glucosamine Supplementation and Serum Cholesterol: A Comparative Guide Based on Clinical Trial Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860653#meta-analysis-of-clinical-trials-on-glucosamine-supplementation-and-serum-cholesterol]

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